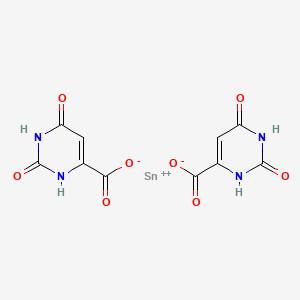
2,4-dioxo-1H-pyrimidine-6-carboxylate;tin(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dioxo-1H-pyrimidine-6-carboxylate;tin(2+) is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dioxo-1H-pyrimidine-6-carboxylate;tin(2+) typically involves the reaction of pyrimidine derivatives with tin(2+) salts under controlled conditions. One common method involves the use of methyl 2,4-dioxo-1H-pyrimidine-6-carboxylate as a starting material . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dioxo-1H-pyrimidine-6-carboxylate;tin(2+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of tin.
Reduction: Reduction reactions can convert the tin(2+) ion to tin(0) or other lower oxidation states.
Substitution: The compound can participate in substitution reactions where functional groups on the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of tin, while substitution reactions can produce a variety of pyrimidine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,4-Dioxo-1H-pyrimidine-6-carboxylate;tin(2+) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving metal-organic frameworks and their interactions with biological molecules.
Medicine: Research into its potential as a pharmaceutical intermediate or as part of drug delivery systems is ongoing.
Mecanismo De Acción
The mechanism of action of 2,4-dioxo-1H-pyrimidine-6-carboxylate;tin(2+) involves its interaction with various molecular targets. The tin(2+) ion can coordinate with different ligands, influencing the compound’s reactivity and stability. The pathways involved may include coordination chemistry mechanisms where the tin ion forms complexes with other molecules, affecting their chemical behavior .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,4-dioxo-1H-pyrimidine-6-carboxylate: A similar compound without the tin(2+) ion, used in organic synthesis.
2,4-Dioxo-1H-pyrimidine-6-carboxylate lithium monohydrate: Another derivative with lithium instead of tin, used as a reagent in pharmaceutical research.
Uniqueness
The presence of the tin(2+) ion in 2,4-dioxo-1H-pyrimidine-6-carboxylate;tin(2+) makes it unique compared to other pyrimidine derivatives. This ion can significantly alter the compound’s chemical properties, making it suitable for specific applications in catalysis and material science that other similar compounds may not be able to achieve .
Propiedades
Número CAS |
94333-39-8 |
|---|---|
Fórmula molecular |
C10H6N4O8Sn |
Peso molecular |
428.89 g/mol |
Nombre IUPAC |
2,4-dioxo-1H-pyrimidine-6-carboxylate;tin(2+) |
InChI |
InChI=1S/2C5H4N2O4.Sn/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11);/q;;+2/p-2 |
Clave InChI |
PXYGGDJOQUNNMG-UHFFFAOYSA-L |
SMILES canónico |
C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Sn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


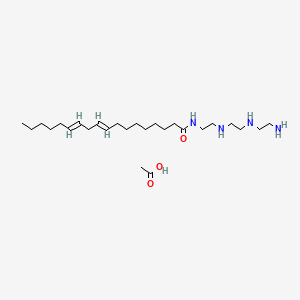
![[(9R,10S,13S,14R)-14-(2-chloroacetyl)oxy-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate](/img/structure/B12689627.png)

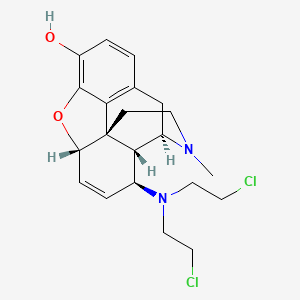
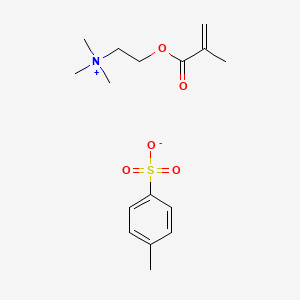
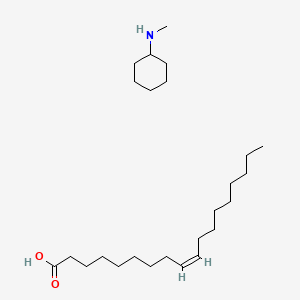

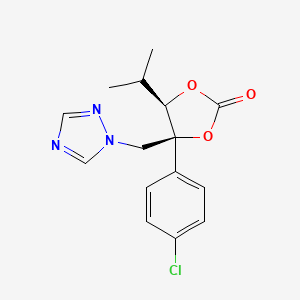
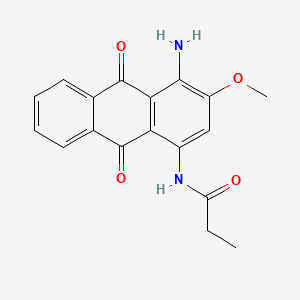
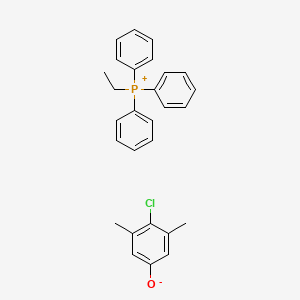
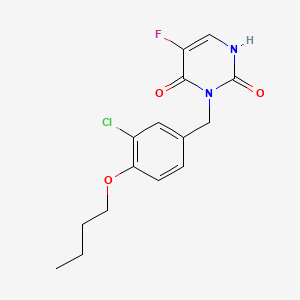
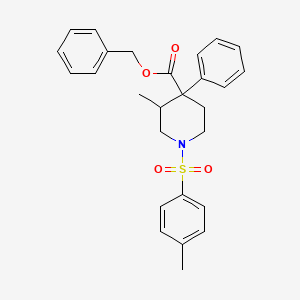
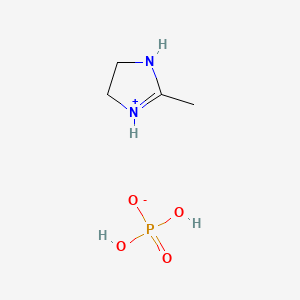
![3-[Bis(2-hydroxypropyl)amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12689693.png)
